molecular formula C19H21N5O3S B2678140 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide CAS No. 2034392-55-5

2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2678140
CAS No.: 2034392-55-5
M. Wt: 399.47
InChI Key: FLIAOZXOQXYIMZ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Studies have focused on the synthesis and biological evaluation of nicotinamide derivatives for their antimicrobial properties. For instance, Patel et al. (2010) synthesized new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and evaluated their antimicrobial activity. The compounds exhibited significant antimicrobial effects against various bacterial and fungal species, comparable with standard drugs Patel & Shaikh, 2010.

Heterocyclic Chemistry Synthesis

Heterocyclic compounds play a crucial role in medicinal chemistry. Gad-Elkareem et al. (2006) described the synthesis of new nicotinic acid esters and their conversion into thieno[2, 3-b]pyridines and pyrido[3′, 2′: 4, 5]thieno[3, 2-d]pyrimidine derivatives. These compounds have potential applications in drug discovery, demonstrating the versatility of nicotinamide derivatives in synthesizing complex heterocyclic structures Gad-Elkareem, Abdel-fattah, & Elneairy, 2006.

Biological Activities of Nicotinamide Derivatives

Research by Terauchi et al. (1997) explored nicotinamide derivatives as a new class of gastric H+/K(+)-ATPase inhibitors. These compounds, upon acid activation, inhibit gastric acid secretion, showing potential for treating acid-related gastrointestinal disorders. The study highlights the therapeutic applications of nicotinamide derivatives beyond their antimicrobial properties Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997.

Structural Characterization and Inhibitory Mechanisms

Structural characterization and understanding the biological activity mechanisms of nicotinamide derivatives are critical. Burnett et al. (2015) synthesized and characterized 2-nicotinamido-1,3,4-thiadiazole, revealing its structure through X-ray crystallography and NMR techniques. This compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities, underscoring the importance of structural analysis in drug design Burnett, Johnston, & Green, 2015.

Properties

IUPAC Name

2,6-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-26-15-6-5-13(17(23-15)27-2)16(25)21-12-7-10-24(11-8-12)19-22-14-4-3-9-20-18(14)28-19/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIAOZXOQXYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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